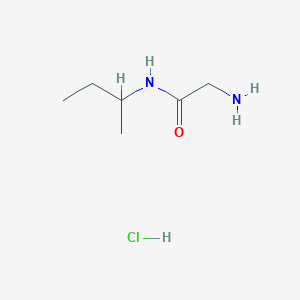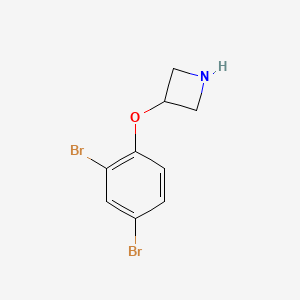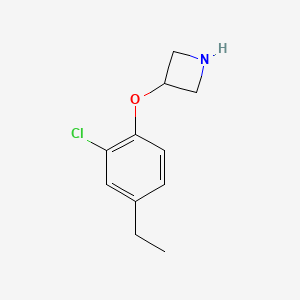![molecular formula C17H27NO B1394705 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine CAS No. 1219982-93-0](/img/structure/B1394705.png)
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Properties
3-Phenoxy-1,4-diarylazetidin-2-ones, a group of compounds related to 3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]azetidine, have been studied for their anticancer properties. Research conducted by Greene et al. (2016) in the field of medicinal chemistry highlights the synthesis and biochemical evaluation of these compounds. These azetidin-2-ones have shown potent antiproliferative effects, particularly in MCF-7 breast cancer cells, due to their ability to inhibit tubulin polymerization and induce apoptosis (Greene et al., 2016).
Synthesis and Drug Development
The calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols, as described by Denis et al. (2018), is a significant step in the synthesis of 3,3-Diarylazetidines. This synthesis process, involving N-Cbz azetidinols, opens up opportunities for creating drug-like compounds through modifications of the azetidine nitrogen and aromatic groups (Denis et al., 2018).
Stereoselective Synthesis and Medicinal Chemistry
Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines. This approach provides valuable templates for medicinal chemistry, enhancing the diversity of available compounds for potential therapeutic applications (Mollet et al., 2011).
Gold-Catalyzed Synthesis
Ye et al. (2011) have developed a method for the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Azetidin-3-ones, while not found in nature, serve as versatile substrates for the synthesis of functionalized azetidines, demonstrating their potential in pharmaceutical research (Ye et al., 2011).
Eigenschaften
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)19-15-10-18-11-15/h6-9,15,18H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAEMXSVAJUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



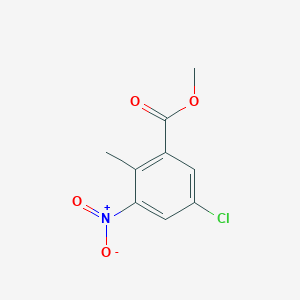


![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
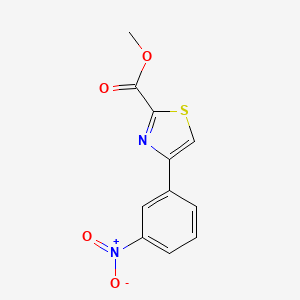

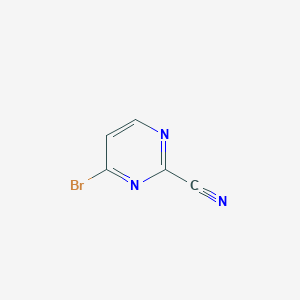

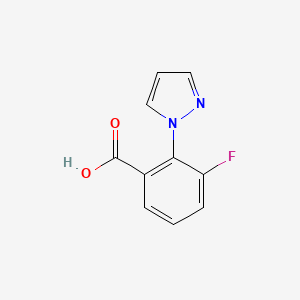
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
